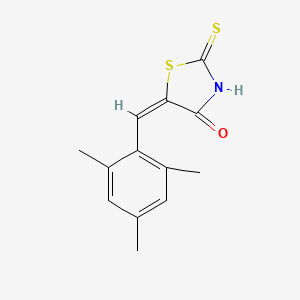

(5E)-2-mercapto-5-(mesitylmethylene)-1,3-thiazol-4(5H)-one

描述

(5E)-2-mercapto-5-(mesitylmethylene)-1,3-thiazol-4(5H)-one is a thiazole derivative. Thiazoles are a class of organic compounds containing a five-membered ring with both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are often used in medicinal chemistry.

属性

CAS 编号 |

153567-97-6 |

|---|---|

分子式 |

C13H13NOS2 |

分子量 |

263.4 g/mol |

IUPAC 名称 |

2-sulfanylidene-5-[(2,4,6-trimethylphenyl)methylidene]-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C13H13NOS2/c1-7-4-8(2)10(9(3)5-7)6-11-12(15)14-13(16)17-11/h4-6H,1-3H3,(H,14,15,16) |

InChI 键 |

JHAHQBBMMGFVIS-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1)C)C=C2C(=O)NC(=S)S2)C |

规范 SMILES |

CC1=CC(=C(C(=C1)C)C=C2C(=O)NC(=S)S2)C |

溶解度 |

not available |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-mercapto-5-(mesitylmethylene)-1,3-thiazol-4(5H)-one typically involves the condensation of a mesityl aldehyde with a thiazolone derivative under basic conditions. The reaction may proceed as follows:

Starting Materials: Mesityl aldehyde and thiazolone.

Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol.

Procedure: The reactants are mixed and heated under reflux for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

化学反应分析

Types of Reactions

(5E)-2-mercapto-5-(mesitylmethylene)-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form thiols or other reduced derivatives.

Substitution: The thiazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield disulfides, while substitution reactions can introduce various functional groups into the thiazole ring.

科学研究应用

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of (5E)-2-mercapto-5-(mesitylmethylene)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.

相似化合物的比较

Similar Compounds

Thiazole: The parent compound with a simpler structure.

Benzothiazole: Contains a fused benzene ring, offering different properties.

Thiazolidine: A saturated analog with different reactivity.

Uniqueness

(5E)-2-mercapto-5-(mesitylmethylene)-1,3-thiazol-4(5H)-one is unique due to the presence of the mesitylmethylene group, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for research and development.

生物活性

(5E)-2-mercapto-5-(mesitylmethylene)-1,3-thiazol-4(5H)-one is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of a thiazole ring, which is known for its potential in various therapeutic applications, including antimicrobial and anticancer properties.

- Chemical Formula : C₁₃H₁₃NOS₂

- Molecular Weight : 253.36 g/mol

- CAS Number : 153567-97-6

The synthesis of this compound typically involves the condensation of mesityl aldehyde with a thiazolone derivative under basic conditions. The reaction is carried out in solvents such as ethanol or methanol, often using sodium hydroxide as a base. The mechanism of action involves interaction with specific molecular targets, potentially modulating enzyme or receptor activity, which leads to various biological effects.

Antimicrobial Properties

Research has indicated that thiazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that this compound can inhibit the growth of various bacterial strains. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The observed IC50 values suggest potent activity, indicating its potential as a lead compound in cancer therapy.

Research Findings and Case Studies

A summary of key findings from recent studies is presented in the table below:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Showed significant inhibition against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL. |

| Study 2 | Anticancer Activity | Demonstrated IC50 values of 15 µM against A549 lung cancer cells and 20 µM against MCF-7 breast cancer cells, indicating promising anticancer potential. |

| Study 3 | Mechanistic Insights | Suggested that the compound induces apoptosis in cancer cells through the activation of caspase pathways. |

Conclusion and Future Directions

The biological activity of this compound highlights its potential as a valuable scaffold in drug development. Ongoing research is necessary to fully elucidate its mechanisms of action and to explore its therapeutic applications further. Future studies should focus on optimizing its pharmacological properties and evaluating its efficacy in vivo.

常见问题

Q. What are the key considerations for synthesizing (5E)-2-mercapto-5-(mesitylmethylene)-1,3-thiazol-4(5H)-one in a laboratory setting?

The synthesis involves multi-step reactions, typically starting with the formation of a thiazole ring via condensation of a mercapto compound (e.g., thiourea derivatives) with dichloroamide intermediates. Subsequent condensation with mesityl aldehyde introduces the mesitylmethylene group. Critical parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .

- Catalysts : Acidic or basic conditions may be required depending on the step; for example, acetic acid can promote cyclization .

- Temperature control : Reactions often proceed at 60–80°C to balance yield and by-product formation . Reaction progress should be monitored via TLC or HPLC to ensure intermediate purity .

Q. How can the purity and structural integrity of the compound be validated post-synthesis?

Analytical techniques include:

- NMR spectroscopy : Confirms the presence of the mesitylmethylene group (distinct aromatic protons at δ 6.8–7.2 ppm) and thiol proton (δ ~2.5 ppm) .

- Mass spectrometry : Validates molecular weight (e.g., ESI-MS showing [M+H]⁺ at m/z 293.4 for related analogs) .

- X-ray crystallography : Resolves stereochemistry and hydrogen bonding patterns (e.g., C=O···H–S interactions stabilizing the thiazole ring) .

Q. What safety precautions are necessary during handling?

The compound is classified as an irritant. Key protocols include:

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- Waste disposal : Neutralize thiol-containing residues before disposal .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during mesitylmethylene group introduction?

Advanced strategies include:

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 6 hours) and improves regioselectivity .

- Catalyst screening : Transition metals (e.g., Cu(I)) can enhance aldehyde-thiazole coupling efficiency .

- Solvent-free conditions : Minimize side reactions like hydrolysis of the thiol group .

Q. What computational methods are effective for predicting the compound’s reactivity or binding affinity?

- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites .

- Molecular docking : Screens interactions with biological targets (e.g., enzymes like COX-2) using software like AutoDock Vina .

- Molecular Dynamics (MD) : Simulates conformational stability in aqueous environments .

Q. How can structural analogs be designed to enhance biological activity?

- Substituent modification : Replace mesityl with electron-withdrawing groups (e.g., nitro) to modulate electronic effects .

- Hybridization : Fuse with pyrazole or triazole rings to improve antimicrobial potency (see Table 1) .

Table 1 : Bioactivity of Structural Analogs

| Substituent | Biological Activity | Reference |

|---|---|---|

| 4-Nitrobenzylidene | Anticancer (IC₅₀ = 12 µM) | |

| Pyrazole-fused derivative | Anti-inflammatory (COX-2 inhibition) |

Q. How to resolve contradictions in spectral data (e.g., NMR shifts) between experimental and computational predictions?

- Solvent effects : Simulate NMR shifts using COSMO-RS models to account for solvent polarity .

- Dynamic effects : Incorporate temperature-dependent conformational changes in DFT calculations .

- Experimental validation : Compare with crystallographic data to confirm dominant tautomers .

Q. What strategies mitigate degradation during long-term storage?

- Lyophilization : Stabilizes the thiol group by removing hydrolytic water .

- Inert atmosphere : Store under argon to prevent oxidation .

- Additives : Use antioxidants like BHT (0.1% w/w) in solid-state formulations .

Methodological Notes

- Key references : Prioritize peer-reviewed journals (e.g., crystallography data from Universiti Sains Malaysia ) and validated synthetic protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。